molecular formula C5H13ClNNa2O4P B106011 Phosphocholine Chloride Sodium Salt CAS No. 16904-96-4

Phosphocholine Chloride Sodium Salt

Cat. No. B106011
CAS RN: 16904-96-4
M. Wt: 263.57 g/mol
InChI Key: HMCRHROSIPYRGL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphocholine chloride sodium salt is not directly mentioned in the provided papers, but it is related to the broader context of sodium salts and their interactions with organic molecules and ions. The papers provided offer insights into the behavior of sodium salts in various chemical environments, which can be extrapolated to understand the properties and reactions of phosphocholine chloride sodium salt.

Synthesis Analysis

The synthesis of sodium salts can involve various ligands and reaction conditions. For instance, the synthesis of phosphazenium chloride salts, which are structurally related to phosphocholine chloride sodium salt, was achieved by reacting phosphiniminocyclotrithiazene compounds with diphenyldichlorosilane in acetonitrile . Similarly, the synthesis of a sodium complex was performed by a reflux reaction of 5-aminonaphthol sulfonic acid, 1,10-phenanthroline, and NaOH in an ethanol/water solution . These methods suggest that the synthesis of sodium salts, including phosphocholine chloride sodium salt, can be tailored by the choice of ligands and reaction conditions.

Molecular Structure Analysis

The molecular structure of sodium salts can be quite complex and is often determined using X-ray crystallography. For example, the crystal structure of a sodium salt derived from tetraphenylmonothioimidodiphosphinic acid was elucidated, revealing a trigonal bipyramidal geometry around sodium atoms . This indicates that the molecular structure of phosphocholine chloride sodium salt could also exhibit intricate geometries and coordination patterns.

Chemical Reactions Analysis

The chemical reactions involving sodium salts can be influenced by the presence of other ions and molecules. The study of coordination chemistry of sodium with 1,10-phenanthroline as a ligand showed that the counter anion and the presence of water or protonated species can significantly affect the complexation reactions . This suggests that the reactivity of phosphocholine chloride sodium salt in various environments would be subject to similar influences.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium salts are impacted by their interactions with other substances. For instance, the presence of sodium and calcium chloride was found to alter the properties of lipid bilayers, affecting their elasticity and phase transition temperature . Additionally, the structural properties of an aqueous sodium chloride solution were studied upon supercooling, revealing changes in thermodynamic behavior and modifications in water-ion radial distribution functions . These findings imply that phosphocholine chloride sodium salt would also exhibit unique physical and chemical properties depending on its environment.

Scientific Research Applications

1. Lipid Metabolism and Cellular Effects

Phosphocholine chloride sodium salt has been studied for its effects on lipid metabolism in cells. In one study, Tetraphenylphosphonium chloride, a related compound, caused an increase in MR-visible lipids in a human malignant breast cell line, suggesting alterations in lipid metabolism due to mitochondrial destruction or phospholipid catabolism (Delikatny et al., 1996).

2. Imaging and Localization Studies

Phosphocholine chloride sodium salt has been used in imaging Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) studies. This technique enabled the localization of phosphocholine, potassium ions, and sodium ions in rat kidney tissues, enhancing understanding of cellular and molecular processes (Nygren et al., 2005).

3. Effects on Lipid Bilayers

The impact of sodium salts of monovalent anions, including phosphocholine chloride, on lipid bilayers has been researched. These studies have shown that these salts can swell bilayers and increase the area per lipid headgroup, suggesting interactions at lipid interfaces (Aroti et al., 2007).

4. Critical Micellar Concentration Studies

Investigations into the critical micellar concentration of n-dodecyl phosphocholine in the presence of lithium chloride have been conducted. This research is vital for understanding the behavior of phosphocholine in various ionic environments, particularly in membrane protein purification (Palladino et al., 2009).

5. Cellular and Molecular Imaging

Phosphocholine ions have been used in 3D imaging of thyroid tumor cells using imaging TOF-SIMS. This technique provided detailed insights into the distribution of phosphocholine in cellular structures (Nygren et al., 2007).

6. Electrophoresis and Zeta Potential Studies

Studies on sodium kaolinite have examined the effects of sodium chloride on electrophoretic mobility and zeta potential, contributing to a better understanding of surface electrical properties of kaolinite (Williams & Williams, 1978).

7. Membrane Rigidification

Research on sodium and calcium chloride's influence on lipid bilayers revealed that these salts, including phosphocholine chloride, increase order within lipid bilayers, affecting bilayer elasticity and phase transition temperature (Pabst et al., 2007).

8. Interaction with Lipid Bilayers

The interaction of monovalent sodium salts with bilayer membranes containing negative phospholipids has been a subject of study, providing insights into the electrostatic behavior of these membranes (Eisenberg et al., 1979).

9. Metabolic Characterization

In a study on liver metabolites, phosphocholine chloride was used in a standard phantom for magnetic resonance imaging (MRI) to characterize metabolic changes in a fatty liver rat model, highlighting its utility in biomedical imaging (Song et al., 2015).

10. Synthesis of Phospholipids

Phosphocholine chloride sodium salt has been implicated in the synthesis of phospholipids, as demonstrated by studies on the synthesis of sodium phosphocreatine and other phospholipids (Ennor & Stocken, 1948; Bittman et al., 1984).

Future Directions

While specific future directions for Phosphocholine Chloride Sodium Salt were not found in the search results, it is noted that the compound serves as a vital component in liposome synthesis, which involves the creation of artificial vesicles comprising phospholipids . This suggests potential applications in the field of drug delivery and other biomedical research areas.

properties

IUPAC Name

disodium;2-(trimethylazaniumyl)ethyl phosphate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO4P.ClH.2Na/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;;/q;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCRHROSIPYRGL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-].[Na+].[Na+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClNNa2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937578
Record name Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphocholine Chloride Sodium Salt

CAS RN

16904-96-4
Record name Choline chloride O-(disodium phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Choline chloride O-(disodium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphocholine Chloride Sodium Salt
Reactant of Route 2
Phosphocholine Chloride Sodium Salt
Reactant of Route 3
Reactant of Route 3
Phosphocholine Chloride Sodium Salt
Reactant of Route 4
Reactant of Route 4
Phosphocholine Chloride Sodium Salt
Reactant of Route 5
Reactant of Route 5
Phosphocholine Chloride Sodium Salt
Reactant of Route 6
Reactant of Route 6
Phosphocholine Chloride Sodium Salt

Citations

For This Compound
8
Citations
L Marton, F Hajdú, GN Nagy, N Kucsma, G Szakács… - Scientific Reports, 2018 - nature.com
… Phosphocholine chloride sodium salt hydrate (termed ChoP) was from TCI Europe NV (Antwerp, Belgium). MESG (7 methyl-6-thioguanosine) was obtained from Berry and Associates (…
Number of citations: 2 www.nature.com
L Marton, GN Nagy, O Ozohanics, A Lábas, B Krámos… - PloS one, 2015 - journals.plos.org
… Phosphocholine chloride sodium salt hydrate (further termed as ChoP) was from TCI Europe NV (Antwerp, Belgium). MESG (7-methyl-6-thioguanosine) was obtained from Berry and …
Number of citations: 12 journals.plos.org
LM Sanchez, AT Cheng, CJA Warner, L Townsley… - PLoS …, 2016 - journals.plos.org
… Sodium taurochenodeoxycholate, chenodeoxycholic acid, lithocholic acid, glycocholic acid, cholesterol 3-sulfate sodium salt, phosphocholine chloride sodium salt, and bilirubin were …
Number of citations: 34 journals.plos.org
RL Hansen, ME Dueñas, YJ Lee - … of the american society for mass …, 2018 - ACS Publications
Nanoparticles are efficient matrices in laser desorption/ionization (LDI) mass spectrometry (MS), especially for the profiling or imaging of small molecules. Recently, solvent-free physical …
Number of citations: 35 pubs.acs.org
RL Hansen, YJ Lee - Journal of the american society for mass …, 2017 - ACS Publications
… Phosphocholine chloride sodium salt hydrate was purchased from Tokyo Chemical Industry Co. (TCI, Philadelphia, PA, USA). Gelatin from porcine skin (300 bloom) was purchased …
Number of citations: 31 pubs.acs.org
GB Phillips, NS Roome - Proceedings of the Society for …, 1959 - journals.sagepub.com
Human red blood cells were analyzed for individual phospholipids using chromatography on silicic acid. Concentrations of the main components, which appeared to be ethanolamine- …
Number of citations: 35 journals.sagepub.com
GB Yagnik - 2015 - search.proquest.com
… Phosphocholine chloride sodium salt hydrate was purchased from Tokyo Chemical Industry Co. Ltd (TCI, Philadelphia, PA, USA). Parthenolide was purchased from Tocris Bioscience (…
Number of citations: 5 search.proquest.com
RL Hansen - 2018 - search.proquest.com
This dissertation presents work that aims to address limitations of and improve current small molecule analysis methods as well as to apply small molecule mass spectrometry (MS) …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.